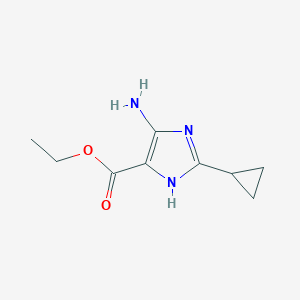![molecular formula C17H16N2O2S2 B2792427 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448064-89-8](/img/structure/B2792427.png)
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is a chemical compound that combines a benzo[d]thiazole moiety with a phenyl group substituted with a methylthio group and a hydroxyethyl side chain. This compound is of interest due to its unique structural properties, which could lend itself to various applications in medicinal chemistry and industrial processes.
Wirkmechanismus
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Nevertheless, thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their structure .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities, among others .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide typically involves several steps, including the formation of the benzo[d]thiazole core, followed by the attachment of the carboxamide group and the hydroxy- and methylthio-substituted phenyl group. A typical synthetic route might involve:
Formation of Benzo[d]thiazole Core: : This can be achieved through a condensation reaction between o-aminothiophenol and a carbonyl-containing compound such as formic acid or aldehydes.
Attachment of the Carboxamide Group: : This step involves the introduction of the carboxamide group at the 2-position of the benzo[d]thiazole. This can be done using various carboxylation techniques, often involving carboxylic acid derivatives and coupling agents.
Introduction of the Hydroxy- and Methylthio-Substituted Phenyl Group: : This step generally includes a nucleophilic substitution reaction, where a halogenated hydroxy- and methylthio-substituted benzene reacts with the benzo[d]thiazole core.
Industrial Production Methods: : Large-scale industrial production would optimize these reactions for maximum yield and efficiency, often using catalysts and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide can undergo several types of chemical reactions:
Oxidation Reactions: : This compound can be oxidized at the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction Reactions: : The carbonyl group in the carboxamide can be reduced to an amine group under suitable conditions.
Substitution Reactions: : Electrophilic substitution can occur at the phenyl ring, especially at positions ortho or para to the hydroxy and methylthio groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: : Typical reducing agents include lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents and electrophiles can be used for electrophilic substitution reactions.
Major Products Formed from These Reactions
Sulfoxides and Sulfones: : Formed through oxidation.
Amines: : Formed through the reduction of the carboxamide group.
Substituted Phenyl Derivatives: : Resulting from various electrophilic substitutions.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that are valuable in synthetic organic chemistry.
Biology and Medicine
This compound has potential uses in medicinal chemistry, particularly in the development of drugs targeting specific pathways. The benzo[d]thiazole core is known for its bioactivity, and combining it with hydroxy and methylthio substitutions could lead to compounds with antibacterial, antifungal, or anticancer properties.
Industry
In industrial applications, compounds of this nature are explored for their use in materials science, including the development of new polymers or as additives that enhance the properties of existing materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]thiazole Derivatives: : Other derivatives include 2-aminobenzothiazole and 2-mercaptobenzothiazole, both known for their bioactive properties.
Phenyl Derivatives: : Compounds like hydroxy- and methylthio-substituted phenyl derivatives are structurally similar but may lack the bioactivity conferred by the benzo[d]thiazole core.
Highlighting Its Uniqueness
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to the combination of its functional groups, which can enhance its bioactivity and chemical reactivity
This compound holds promise in various fields, making it a subject of interest for researchers aiming to explore its full potential.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-22-12-8-6-11(7-9-12)14(20)10-18-16(21)17-19-13-4-2-3-5-15(13)23-17/h2-9,14,20H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFURTWEZXLLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,5,6-tetrachloro-N-[[4-(2-methoxyethoxy)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B2792344.png)



![3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2792349.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2792351.png)

![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792354.png)

![2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide](/img/structure/B2792357.png)
![7-(4-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792359.png)


![2-[[4-(2-Chloropropanoyl)-6,6-dimethylmorpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B2792367.png)
